Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione

Luminescence Photoluminescence Quantum Yield Lanthanide β-diketonates

Dysprosium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), denoted Dy(TMHD)₃ or Dy(thd)₃ (CAS 15522-69-7), is a homoleptic β-diketonate coordination complex of trivalent dysprosium with the sterically demanding 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate, dpm) ligand. This compound crystallises as a mononuclear, eight-coordinate species with approximate square-antiprismatic (D₄d) geometry.

Molecular Formula C33H57DyO6
Molecular Weight 712.3 g/mol
CAS No. 15522-69-7
Cat. No. B092898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium;2,2,6,6-tetramethylheptane-3,5-dione
CAS15522-69-7
Molecular FormulaC33H57DyO6
Molecular Weight712.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Dy+3]
InChIInChI=1S/3C11H19O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyGUBCAZRJSYWFRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Dy(TMHD)₃] CAS 15522-69-7: Compound Identity and Procurement Baseline


Dysprosium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), denoted Dy(TMHD)₃ or Dy(thd)₃ (CAS 15522-69-7), is a homoleptic β-diketonate coordination complex of trivalent dysprosium with the sterically demanding 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate, dpm) ligand. This compound crystallises as a mononuclear, eight-coordinate species with approximate square-antiprismatic (D₄d) geometry [1]. It is commercially available from multiple suppliers at purities typically ranging from 98% to 99.9% (REO basis), with a reported melting point of 182–185 °C and boiling point of approximately 265 °C . Its primary documented applications span metal-organic chemical vapour deposition (MOCVD) and atomic layer deposition (ALD) of Dy₂O₃ thin films, single-molecule magnet (SMM) research, and luminescence studies, making procurement decisions critically dependent on application-specific performance metrics relative to lanthanide and ligand-class comparators.

Why Procuring a Generic Lanthanide β-Diketonate Instead of Dysprosium Tris(TMHD) CAS 15522-69-7 Is Scientifically Unsupported


The lanthanide tris(2,2,6,6-tetramethyl-3,5-heptanedionate) series, Ln(thd)₃, is not a uniform commodity class where any lanthanide centre can be substituted without consequence. Systematic thermogravimetric and sublimation studies reveal that volatility increases monotonically from Yb(thd)₃ to Pr(thd)₃, while enthalpies of sublimation partition into three distinct groups (La–Gd, Tb/Dy, and Ho–Lu) [1]. Furthermore, Dy(thd)₃ and Tb(thd)₃ uniquely undergo a thermally induced dimer-to-monomer transition absent in the heavier Ho–Lu analogues [1] [2]. Luminescence quantum yields vary by more than two orders of magnitude across the series—Dy(thd)₃ monomer exhibits only 5% photoluminescence quantum yield (PLQY) compared with 77% for Tb(thd)₃ [1]. Conversely, only dysprosium(III) complexes within this ligand family display strong single-ion magnet (SIM) behaviour with measurable effective energy barriers (Ueff) to magnetisation reversal, a property fundamentally absent in the Gd³⁺ (isotropic f⁷), Eu³⁺, or Tb³⁺ analogues [3]. A procurement specification that treats Dy(thd)₃ as interchangeable with, for example, Ho(thd)₃ or Y(thd)₃ therefore ignores quantifiable and application-critical divergence in volatility, thermal phase behaviour, photophysics, and magnetic functionality.

Quantitative Differentiation Evidence: Dysprosium Tris(TMHD) CAS 15522-69-7 Versus Closest Analogs—A Procurement-Relevant Head-to-Head Guide


Luminescence Quantum Yield: Dy(thd)₃ Monomer (5%) Versus Tb(thd)₃ (77%)—Two Orders of Magnitude Difference

Among monomeric Ln(thd)₃ complexes, Dy(thd)₃ exhibits a photoluminescence quantum yield (PLQY) of only 5%, whereas the terbium analogue Tb(thd)₃ reaches 77% under comparable measurement conditions [1]. For the dimeric forms, [Dy(thd)₃]₂ shows a PLQY of merely 0.4% compared with 25% for [Tb(thd)₃]₂ [1]. This establishes that Dy(thd)₃ is not a high-brightness emitter relative to its terbium congener; procurement for luminescent applications must therefore be predicated on dysprosium's characteristic yellow/blue dual-emission colour coordinates rather than brightness.

Luminescence Photoluminescence Quantum Yield Lanthanide β-diketonates

Sublimation Enthalpy Classification: Dy(thd)₃ Belongs to the Tb–Dy Thermal Group, Distinct from Both Lighter and Heavier Ln(thd)₃

Systematic Knudsen effusion measurements by Amano et al. (1981) classified Ln(thd)₃ sublimation enthalpies (ΔsubH) into three groups: La–Gd, Tb/Dy, and Ho–Lu [1]. Dy(thd)₃, co-grouped with Tb(thd)₃, exhibits a ΔsubH of 171.5 kJ mol⁻¹ at 380 K (measured over 373–388 K) [2]. The Tb and Dy chelates uniquely undergo a thermal dimer-to-monomer transition not observed for Ho–Lu analogues [1]. Additionally, vacuum sublimation-recrystallising temperature zones split into two sets: La–Tb (higher temperature zone) and Dy–Lu (lower temperature zone), placing Dy(thd)₃ at a boundary position with implications for purification and vapour delivery [1].

Volatility Sublimation enthalpy CVD precursor selection

Volatility Ranking in the Lanthanide Thd Series: Dy(thd)₃ Is Positioned Between Tb and Ho in the Yb→Pr Volatility Gradient

Thermogravimetric investigations by Stabnikov et al. (2021) demonstrate that the volatility of Ln(thd)₃ complexes increases systematically from Yb(thd)₃ (least volatile) to Pr(thd)₃ (most volatile) [1]. Dy(thd)₃ occupies a specific rank within this gradient, positioned between Tb(thd)₃ and Ho(thd)₃. This monotonic trend, governed by the lanthanide contraction and associated changes in molecular volume and intermolecular interactions, means that substituting Dy(thd)₃ with a heavier congener (e.g., Ho(thd)₃ or Er(thd)₃) results in measurably lower volatility under identical conditions, requiring higher precursor bubbler temperatures for equivalent vapour pressure.

Thermogravimetric analysis Volatility ranking Ln(thd)₃ series

MOCVD and ALD Precursor Performance: Dy(thd)₃ Delivers Dy₂O₃ Films Under Experimentally Validated Evaporation Conditions

Dy(thd)₃ has been empirically validated as a precursor for Dy₂O₃ thin-film growth via two distinct deposition modalities. For MOCVD on stainless steel and quartz substrates, the precursor is evaporated at 180–185 °C under 6 mbar pressure, yielding Dy₂O₃ layers characterised by SEM, XRD, AES, SIMS, and XPS [1]. For ALD of cubic Dy₂O₃ films at a substrate temperature of 300 °C, lower evaporation conditions of 130 °C and 2–3 mbar are employed, with ozone (O₃) as the oxidant [1]. These experimentally determined evaporation parameters are compound-specific: the lighter congener Y(thd)₃, widely used as a Y₂O₃ CVD precursor, requires different evaporation conditions owing to its distinct volatility profile [2].

MOCVD ALD Dy₂O₃ thin films Precursor evaporation

Single-Ion Magnet (SIM) Behaviour: (Tmim)[Dy(thd)₄] Exhibits Ueff = 30.9 K Versus Magnetically Silent Gd(thd)₃ and Eu(thd)₃

The β-diketonate ligand environment provided by thd⁻ supports single-ion magnet (SIM) behaviour in Dy(III) complexes. The mononuclear complex (Tmim)[Dy(thd)₄], where the Dy(III) centre adopts a square-antiprismatic (D₄d) coordination geometry (SAPR-8 parameter = 0.316), exhibits field-induced SIM behaviour with an effective energy barrier Ueff = 30.9 K under a 500 Oe dc-applied field [1]. The shortest intermolecular Dy···Dy distance is 1.2298 nm, ensuring magnetic isolation of individual spin centres [1]. In contrast, the gadolinium analogue Gd(thd)₃ (f⁷, isotropic S-state ion) and europium analogue Eu(thd)₃ (f⁶, J = 0 ground state) are magnetically silent with respect to slow magnetic relaxation, lacking the strong magnetic anisotropy intrinsic to Dy(III) [2].

Single-Molecule Magnet Single-Ion Magnet Magnetic anisotropy barrier Dysprosium(III)

Thermal Stability and Commercial Purity Specifications: Dy(thd)₃ Delivers mp 182–185 °C and Purity Up to 99.9% (REO) for Demanding Vapour-Phase Processes

Dy(thd)₃ (CAS 15522-69-7) is supplied commercially at purities of ≥98% (standard grade, e.g., Thermo Scientific/Alfa Aesar) up to 99.9% on a rare-earth oxide (REO) basis (e.g., Fujifilm Wako) . Its melting point of 182–185 °C (lit.) is consistent across multiple vendor specifications and independent literature reports . The compound is hygroscopic and must be stored under inert, dry conditions . In comparison, the acetylacetonate analogue Dy(acac)₃ shows mass loss onset at approximately 117 °C in thermogravimetric analysis, approximately 65 °C lower than Dy(thd)₃, rendering it unsuitable for high-temperature CVD processes where precursor thermal integrity during vapour delivery is essential [1].

Thermal stability Melting point Commercial purity CVD/ALD precursor specifications

Optimal Application Scenarios for Dysprosium Tris(TMHD) CAS 15522-69-7: Evidence-Driven Procurement Guidance


MOCVD and ALD of Dy₂O₃ High-κ Dielectric and Protective Coating Layers

Dy(thd)₃ is the most extensively validated dysprosium precursor for chemical vapour deposition of Dy₂O₃ thin films, with documented evaporation conditions of 180–185 °C / 6 mbar (MOCVD) and 130 °C / 2–3 mbar (ALD, O₃ oxidant) [1]. The compound's thermal stability—decomposition onset far above its melting point of 182–185 °C—enables sustained vapour delivery without premature degradation . Its volatility position within the Ln(thd)₃ series (between Tb and Ho) provides a predictable process window that differs from the widely used Y(thd)₃, which may be advantageous when co-depositing Dy-doped yttria-stabilised zirconia (YSZ) or other mixed-oxide systems requiring differential volatilities [2].

Single-Molecule Magnet (SMM) and Molecular Spintronics Research

For academic and industrial groups synthesising Dy(III)-based single-ion magnets, Dy(thd)₃ serves as a precursor to the [Dy(thd)₄]⁻ anionic building block, which yields mononuclear complexes with square-antiprismatic D₄d geometry and measurable effective energy barriers (Ueff = 30.9 K for the Tmim⁺ salt under 500 Oe dc field) [3]. Capping the [Dy(thd)₃]⁰ or [Dy(thd)₄]⁻ core with N-donor auxiliary ligands (e.g., bipyridine, dipyridophenazine) can elevate Ueff to 77.5 K (zero-field) or 247.8 K (under dc field), demonstrating the versatility of the thd ligand platform for magneto-structural tuning [4]. Gd(thd)₃ and Eu(thd)₃ are not viable substitutes for this application class.

Dual-Functional Luminescent-Magnetic Materials and White-Light Emitting Devices

Although Dy(thd)₃ exhibits a modest PLQY of 5%—far lower than Tb(thd)₃ at 77%—the Dy³⁺ centre's characteristic emission in the blue (~480 nm, ⁴F₉/₂ → ⁶H₁₅/₂) and yellow (~575 nm, ⁴F₉/₂ → ⁶H₁₃/₂) spectral regions enables white-light generation when combined with appropriate sensitising chromophores [2]. Furthermore, Dy(thd)₃-derived complexes can simultaneously display SIM behaviour and luminescence, making them attractive for magneto-optical dual-functional devices—a capability not shared by the more brightly emissive but magnetically isotropic Tb(thd)₃ and Eu(thd)₃ analogues [3] [4].

Sublimation Purification and High-Purity Dysprosium Source Material Preparation

The distinct thermal behaviour of Dy(thd)₃—specifically its membership in the Tb–Dy sublimation enthalpy group and its unique dimer-to-monomer thermal transition—provides a purification handle via gradient sublimation that differs from both lighter (La–Gd) and heavier (Ho–Lu) Ln(thd)₃ analogues [5]. The NIST-documented sublimation enthalpy of 171.5 kJ mol⁻¹ at 380 K and the literature-validated vapour pressure of 0.00138 mmHg at 25 °C [6] support controlled sublimation protocols for obtaining ultra-high-purity Dy(thd)₃ suitable as a metal-organic precursor for electronic-grade thin-film deposition.

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